4-Hydroxy-8-methoxyquinoline
Overview
Description
4-Hydroxy-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of a hydroxyl group at the 4-position and a methoxy group at the 8-position on the quinoline ring.
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is similar to 4-hydroxy-8-methoxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Biochemical Pathways
It’s known that 8-hq derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Pharmacokinetics
The compound’s molecular weight (17518) and its solid form suggest that it may have good bioavailability .
Result of Action
It’s known that 8-hq derivatives have shown anticancer, antiviral, and antibacterial activities .
Action Environment
It’s known that environmental risks to health are defined as all the external physical, chemical, biological, and work-related factors that affect a person’s health .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-8-methoxyquinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with metal ions, which can influence its biochemical activity. For instance, it can chelate metal ions such as copper, zinc, and iron, affecting the activity of metalloenzymes. These interactions can modulate enzymatic functions and impact various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, this compound can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular redox balance . Additionally, it can impact metabolic pathways by interacting with enzymes involved in cellular respiration and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to metal ions, forming stable complexes that can inhibit or activate enzymes. This compound can also interact with nucleic acids, potentially affecting gene expression and DNA repair processes. Furthermore, this compound can modulate the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the toxic effects of this compound become significant .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. This compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For instance, it can affect the levels of metabolites involved in the tricarboxylic acid cycle and glycolysis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. For example, it may preferentially accumulate in tissues with high levels of metal ions, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can impact mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinoline with methoxy reagents under controlled conditions. For instance, the reaction of 4-hydroxyquinoline with dimethyl sulfate in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the use of methoxy-substituted anilines as starting materials, followed by cyclization reactions to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
4-Hydroxy-8-methoxyquinoline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of both hydroxyl and methoxy groups on the quinoline ring imparts unique chemical and biological properties to this compound. These functional groups enhance its ability to form stable complexes with metal ions and interact with various biomolecules, making it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
8-methoxy-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVLMLGPDKKYJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287844 | |
Record name | 4-Hydroxy-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21269-34-1 | |
Record name | 21269-34-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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